molecular formula C19H28N4O2 B10950565 N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide

N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide

Cat. No.: B10950565
M. Wt: 344.5 g/mol
InChI Key: TYJCDSKLZJJRPH-UHFFFAOYSA-N
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Description

N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyl group, a pyrazolyl moiety, and an isoxazolecarboxamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the isoxazole ring: The isoxazole ring can be formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

    Coupling of the cyclohexyl ring: The cyclohexyl ring, substituted with a tert-butyl group, can be introduced through a Friedel-Crafts alkylation reaction.

    Final coupling: The final step involves the coupling of the pyrazole and isoxazole intermediates with the cyclohexyl ring under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-12-15(11-20-23(12)5)16-10-17(25-22-16)18(24)21-14-8-6-13(7-9-14)19(2,3)4/h10-11,13-14H,6-9H2,1-5H3,(H,21,24)

InChI Key

TYJCDSKLZJJRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3CCC(CC3)C(C)(C)C

Origin of Product

United States

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